molecular formula C21H23FN4O B6068564 3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(3-METHYLPIPERIDINO)METHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE

3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(3-METHYLPIPERIDINO)METHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B6068564
M. Wt: 366.4 g/mol
InChI Key: NZBRCPWBTUFFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-2-(2-Fluorophenyl)hydrazono]-1-[(3-methylpiperidino)methyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of hydrazones and indoles This compound is characterized by the presence of a fluorophenyl group, a hydrazono group, and a methylpiperidino group attached to an indolone core

Properties

IUPAC Name

3-[(2-fluorophenyl)diazenyl]-1-[(3-methylpiperidin-1-yl)methyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-15-7-6-12-25(13-15)14-26-19-11-5-2-8-16(19)20(21(26)27)24-23-18-10-4-3-9-17(18)22/h2-5,8-11,15,27H,6-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBRCPWBTUFFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(2-Fluorophenyl)hydrazono]-1-[(3-methylpiperidino)methyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(2-Fluorophenyl)hydrazono]-1-[(3-methylpiperidino)methyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazones and amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-[(E)-2-(2-Fluorophenyl)hydrazono]-1-[(3-methylpiperidino)methyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-2-(2-Fluorophenyl)hydrazono]-1-[(3-methylpiperidino)methyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-(2-Fluorophenyl)hydrazono]-1-[(3-methylpiperidino)methyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl and hydrazono groups, in particular, contribute to its potential as a versatile intermediate in organic synthesis and its promising bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.